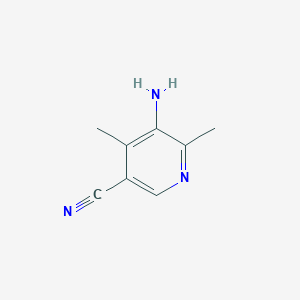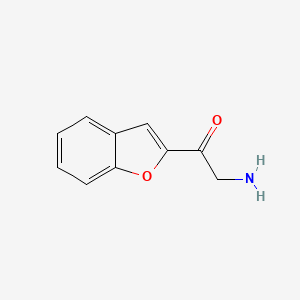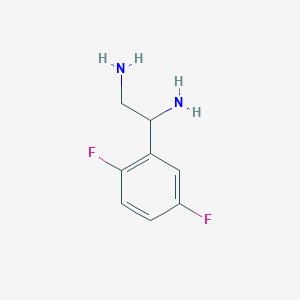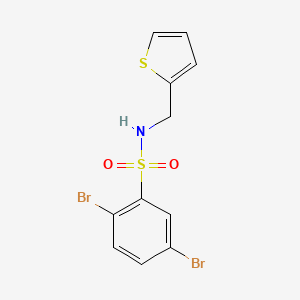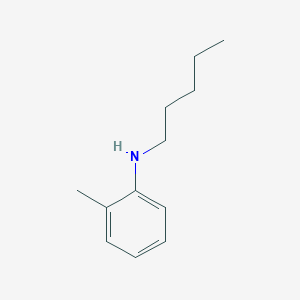
2-methyl-N-pentylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-pentylaniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentyl group, and a methyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-pentylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with pentyl halides in the presence of a base. Another method includes the reduction of nitroarenes followed by alkylation. The reaction conditions typically involve the use of solvents like ethanol or toluene and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-pentylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typical.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-pentylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-methyl-N-pentylaniline exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-pentylaniline: Similar in structure but lacks the methyl group on the benzene ring.
N-ethyl-N-pentylaniline: Contains an ethyl group instead of a methyl group.
N-propyl-N-pentylaniline: Features a propyl group in place of the methyl group.
Uniqueness
2-methyl-N-pentylaniline is unique due to the presence of both a pentyl group on the nitrogen and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-methyl-N-pentylaniline |
InChI |
InChI=1S/C12H19N/c1-3-4-7-10-13-12-9-6-5-8-11(12)2/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
InChI-Schlüssel |
WEJICHKFGPHZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B15096926.png)
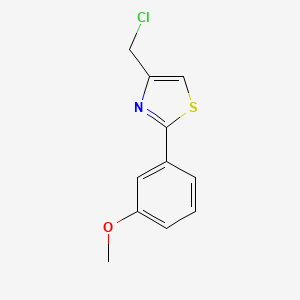
![1-(Diphenylmethyl)-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B15096950.png)
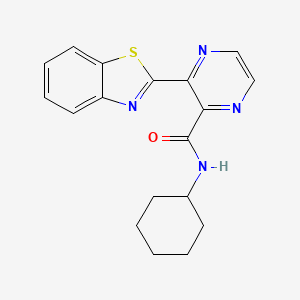
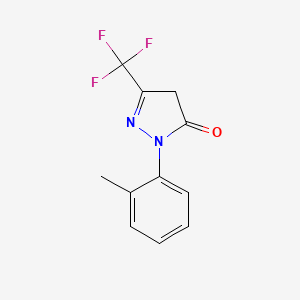
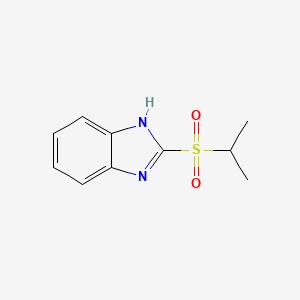


![N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)
